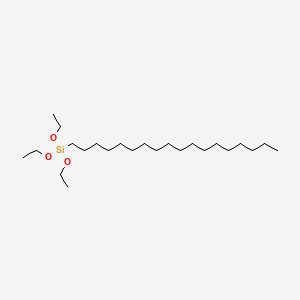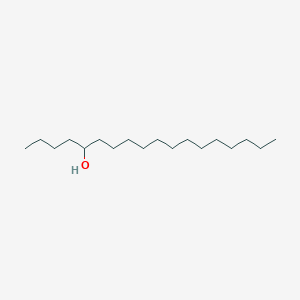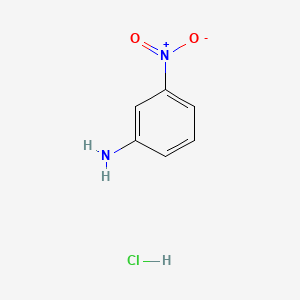
4-(1h-Benzimidazol-2-yl)benzoic acid
Übersicht
Beschreibung
4-(1H-Benzimidazol-2-yl)benzoic acid is a compound with the molecular formula C14H10N2O2 . It is often used as a building block in molecular self-assembly engineering due to its variable conformations and coordination modes .
Synthesis Analysis
The synthesis of benzimidazole derivatives, such as 4-(1H-Benzimidazol-2-yl)benzoic acid, often involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of 4-(1H-Benzimidazol-2-yl)benzoic acid consists of a benzimidazole ring attached to a benzoic acid group . The compound has a molecular weight of 238.25 .Chemical Reactions Analysis
The compound exhibits characteristic IR absorption peaks corresponding to various functional groups, including NH benzimidazole, NH aminophenyl, CH arom, CH aliph, C=O, C=N, and C=C arom .Physical And Chemical Properties Analysis
4-(1H-Benzimidazol-2-yl)benzoic acid is a solid at room temperature . It has a boiling point of 508.5±52.0 °C at 760 mmHg . The compound has a density of 1.4±0.1 g/cm^3 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4-(1H-Benzimidazol-2-yl)benzoic acid derivatives, such as those synthesized in a study by Rbaa et al. (2020), have been investigated for their corrosion inhibition properties. These compounds, specifically 4-(1-((4-hydroxynaphthalen-1-yl)methyl)-5-methyl-1H-benzo[d]imidazol-2-yl)benzoic acid (QN1) and 4-(1-((4-hydroxynaphthalen-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)benzoic acid (QN2), have shown significant effectiveness in protecting steel against corrosion in acidic environments. The study utilizes a variety of experimental techniques, including potentiodynamic polarization and impedance spectroscopy, to evaluate the anticorrosive activity of these compounds, achieving an inhibition efficiency of up to 97.7% for QN1 at specific concentrations (Rbaa et al., 2020).
Material Synthesis and Characterization
In another study, Yang et al. (2013) synthesized two new complexes using 4-(benzimidazol-1-ylmethyl)benzoic acid as a ligand. These complexes were characterized by single-crystal X-ray diffraction among other techniques, and they exhibit unique 2-D pillar-chained frameworks. This research contributes to the understanding of the structural properties of materials synthesized with benzimidazole derivatives, potentially leading to novel applications in material science and engineering (Yang et al., 2013).
Biological Applications
Arshad et al. (2020) developed a compound based on a benzimidazole thiourea moiety, which exhibited promising activities in terms of elastase inhibition, antioxidant capacity, and DNA binding potential. This compound, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea, was synthesized and characterized, revealing its potential as a candidate for various biological applications. The study encompasses both theoretical and experimental methodologies, providing a comprehensive understanding of the compound's properties and interactions (Arshad et al., 2020).
Anticancer Research
A study by Rashid (2020) focused on the design and synthesis of bis-benzimidazole compounds with the aim of discovering new anticancer agents. These compounds were tested against a panel of cancer cell lines, showing notable activity. The research also included predictions of drug-like properties and toxicity, highlighting the potential of benzimidazole derivatives in the development of anticancer drugs (Rashid, 2020).
Quantum Computational Studies
Khanum et al. (2022) conducted experimental and theoretical studies on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, examining its structural, electronic, and vibrational properties. The research utilized various spectroscopic and computational techniques to elucidate the compound's characteristics, which could inform further studies on its potential applications in various fields (Khanum et al., 2022).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Benzimidazole derivatives, including 4-(1H-Benzimidazol-2-yl)benzoic acid, have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity . Future research may focus on exploring new synthetic routes and further investigating the biological activities of these compounds .
Eigenschaften
IUPAC Name |
4-(1H-benzimidazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZBLZRCSSUXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353952 | |
| Record name | 4-(1h-benzimidazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1h-Benzimidazol-2-yl)benzoic acid | |
CAS RN |
66631-29-6 | |
| Record name | 4-(1h-benzimidazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/no-structure.png)

